

# AZD-8835: A Cross-Cancer Efficacy Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**AZD-8835** is a potent and selective dual inhibitor of the p110 $\alpha$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K), a key signaling node frequently dysregulated in cancer. This guide provides a comprehensive cross-validation of **AZD-8835**'s efficacy across various cancer types, based on available preclinical data. It further compares its performance with other PI3K pathway inhibitors and details the experimental protocols utilized in these pivotal studies.

## **Mechanism of Action and Signaling Pathway**

**AZD-8835** exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] By targeting the p110 $\alpha$  and p110 $\delta$  isoforms, **AZD-8835** is particularly effective in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  catalytic subunit.[2][3] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[2]





Click to download full resolution via product page

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD-8835.



#### **Cross-Cancer Efficacy of AZD-8835**

The efficacy of **AZD-8835** has been evaluated across a range of cancer types, with a significant emphasis on breast cancer. The sensitivity to **AZD-8835** is strongly correlated with the presence of PIK3CA mutations.[2]

#### In Vitro Efficacy: Growth Inhibition (GI50)

A broad panel of 209 cancer cell lines was screened to determine the 50% growth inhibition concentration (GI50) of **AZD-8835**.[2] The results highlight a preferential sensitivity in cell lines with PIK3CA mutations.[2]

Table 1: In Vitro Efficacy of AZD-8835 in a Panel of Human Cancer Cell Lines

| Cancer Type             | Cell Line                                                  | PIK3CA Status  | GI50 (μM)                                                                 | Reference |
|-------------------------|------------------------------------------------------------|----------------|---------------------------------------------------------------------------|-----------|
| Breast Cancer           | T47D                                                       | H1047R Mutant  | 0.20                                                                      | [2]       |
| Breast Cancer           | MCF7                                                       | E545K Mutant   | 0.31                                                                      | [2]       |
| Breast Cancer           | BT474                                                      | K111N Mutant   | 0.53                                                                      | [2]       |
| Breast Cancer           | MDA-MB-468                                                 | Wild-Type 9.33 |                                                                           | [2]       |
| Mantle Cell<br>Lymphoma | Jeko-1                                                     | Not Specified  | 0.049 (IC50 for p-Akt)                                                    | [4]       |
| Ovarian Cancer          | PEO1                                                       | Not Specified  | Data not available; sensitizes to tamoxifen                               |           |
| Various Cancers         | 209 cell line 32 Mutant, 177 (us Cancers panel Wild-Type v |                | 46.9% of mutant lines sensitive (GI50 ≤ 1 μM) vs. 7.7% of wild-type lines | [2]       |

#### In Vivo Efficacy: Tumor Growth Inhibition



Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity of **AZD-8835**.

Table 2: In Vivo Efficacy of AZD-8835 in Xenograft Models

| Cancer Type                                 | Xenograft<br>Model | Treatment Schedule  Tumor Growth Inhibition (TGI) / Regression |                           | Reference |  |
|---------------------------------------------|--------------------|----------------------------------------------------------------|---------------------------|-----------|--|
| Breast Cancer                               | BT474              | 25 mg/kg BID,<br>continuous                                    | 93% TGI                   | [2]       |  |
| Breast Cancer                               | MCF7               | 25 mg/kg BID,<br>continuous 25% Regression                     |                           | [2]       |  |
| Breast Cancer                               | BT474              | 100 mg/kg, days<br>1 & 4 BID (IHDS)                            | 36% Regression            |           |  |
| Ovarian Cancer                              | ES2                | 50 mg/kg                                                       | 34.1% Tumor<br>Inhibition | [4]       |  |
| Ovarian Cancer                              | ES2                | 100 mg/kg                                                      | 52.2% Tumor<br>Inhibition | [4]       |  |
| Ovarian Cancer<br>(Cisplatin-<br>Resistant) | ES2/CP             | 50 mg/kg                                                       | 56.3% Tumor<br>Inhibition | [4]       |  |
| Ovarian Cancer<br>(Cisplatin-<br>Resistant) | ES2/CP             | 100 mg/kg                                                      | 90.4% Tumor<br>Inhibition | [4]       |  |

#### **Comparison with Other PI3K Pathway Inhibitors**

While direct head-to-head preclinical studies are limited, data from various studies allow for an indirect comparison of **AZD-8835** with other PI3K inhibitors like alpelisib (BYL719) and taselisib (GDC0032), as well as the Akt inhibitor AZD5363.

Table 3: Comparison of In Vivo Efficacy of **AZD-8835** and Other PI3K/Akt Inhibitors in Ovarian Cancer



| Inhibitor | Target(s)    | Xenograft<br>Model | Treatment<br>Dose | Tumor<br>Inhibition<br>Rate | Reference |
|-----------|--------------|--------------------|-------------------|-----------------------------|-----------|
| AZD-8835  | ΡΙ3Κα, ΡΙ3Κδ | ES2                | 50 mg/kg          | 34.1%                       | [4]       |
| AZD-8835  | ΡΙ3Κα, ΡΙ3Κδ | ES2                | 100 mg/kg         | 52.2%                       | [4]       |
| AZD8186   | ΡΙ3Κβ, ΡΙ3Κδ | ES2                | 25 mg/kg          | 32.6%                       | [4]       |
| AZD8186   | ΡΙ3Κβ, ΡΙ3Κδ | ES2                | 50 mg/kg          | 44.6%                       | [4]       |
| AZD5363   | Akt1/2/3     | ES2                | 75 mg/kg          | 46.2%                       | [4]       |
| AZD5363   | Akt1/2/3     | ES2                | 150 mg/kg         | 43.5%                       | [4]       |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

#### **Cell Proliferation Assays**

- Method: Growth inhibition (GI50) was determined across a panel of 209 cancer cell lines.
   Cells were typically seeded in 384-well plates and treated with a range of AZD-8835 concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using assays such as CellTiter-Glo.[2]
- Data Analysis: GI50 values, the concentration of the drug that inhibits cell growth by 50%, were calculated from dose-response curves.[2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD-8835: A Cross-Cancer Efficacy Analysis and Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605784#cross-validation-of-azd-8835-efficacy-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com